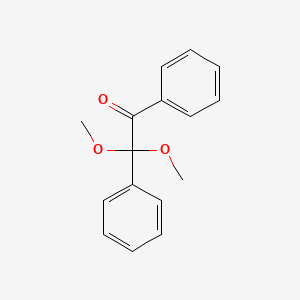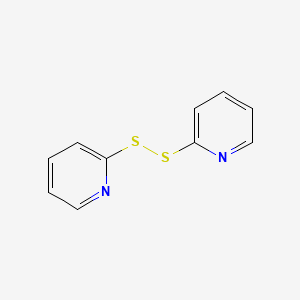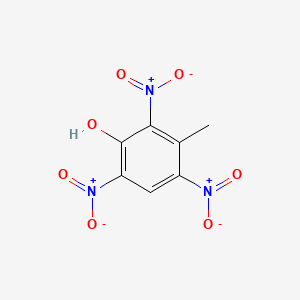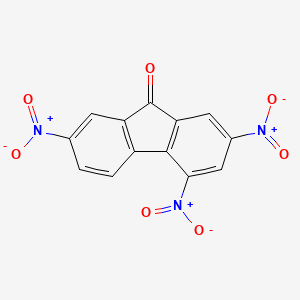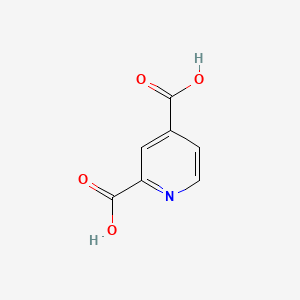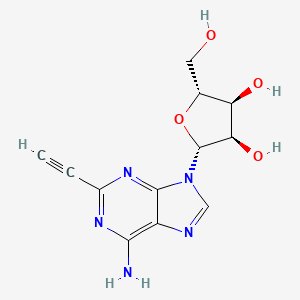
2-Ethynyl adenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethynyl Adenosine is an adenosine derivative, used to capture newly polyadenylated transcripts. 2-Ethynyl Adenosine is also used as a non-radioactive chemical reporter for protein AMPylation.
Scientific Research Applications
Enzymatic Oligonucleotide Preparation and Modification
2-Ethynyl adenosine has been utilized in the synthesis of modified nucleoside triphosphates, which can be incorporated into oligonucleotides by DNA polymerases. This modification facilitates post-synthetic labeling, such as fluorescent tagging, and is essential in studying DNA and RNA structures and dynamics (Wenge, Ehrenschwender, & Wagenknecht, 2013).
Improved PCR Amplification and Labeling
2-Ethynyl adenosine derivatives have shown potential in PCR amplification, leading to multilabeled oligonucleotides suitable for bioorthogonal labeling strategies. These derivatives exhibit improved tolerance by DNA polymerase, enhancing the efficiency and scope of PCR-based techniques (Reisacher, Groitl, Strasser, Cserép, Kele, & Wagenknecht, 2019).
PET Imaging Studies
Modified adenosine analogs like 2-Ethynyl adenosine are being explored in the design and synthesis of new receptor agonists for PET imaging. Such advancements are crucial in analyzing and diagnosing myocardial and neurodegenerative disorders and aid in drug discovery trials (Lowe, Dall’Angelo, Mulder-Krieger, IJzerman, Zanda, & O'Hagan, 2017).
Fluorescent RNA Labeling
The use of 2-Ethynyl adenosine derivatives for RNA labeling is significant, particularly in distinguishing between single and double strands through fluorescence spectroscopy. This technique is instrumental in investigating RNA hybridization and folding (Grünewald, Kwon, Piton, Förster, Wachtveitl, & Engels, 2008).
RNA Modification and Structure Analysis
Studies have demonstrated that certain 2-Ethynyl adenosine analogs like 7-ethynyl-8-aza-7-deazaadenosine can be incorporated into RNA, preserving its structure. These analogs are essential for RNA modification and provide a deeper understanding of RNA structure and metabolism (Phelps, Ibarra-Soza, Tran, Fisher, & Beal, 2014).
Exploration of DNA Pairing Properties
Research involving 2-Ethynyl adenosine has also focused on studying the pairing properties of modified nucleosides and oligonucleotides. These studies are pivotal in understanding DNA and RNA interactions and the impact of modifications on nucleic acid structures (Buff & Hunziker, 2002).
Application in A3 Adenosine Receptor Studies
2-Ethynyl adenosine and its derivatives are utilized in the study of adenosine receptors, specifically the A3 adenosine receptor. This research is crucial for developing new therapeutic agents and understanding receptor pharmacology (Tosh, Deflorian, Phan, Gao, Wan, Gizewski, Auchampach, & Jacobson, 2012).
properties
CAS RN |
99044-57-2 |
|---|---|
Product Name |
2-Ethynyl adenosine |
Molecular Formula |
C12H13N5O4 |
Molecular Weight |
291.26 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(6-amino-2-ethynylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H13N5O4/c1-2-6-15-10(13)7-11(16-6)17(4-14-7)12-9(20)8(19)5(3-18)21-12/h1,4-5,8-9,12,18-20H,3H2,(H2,13,15,16)/t5-,8-,9-,12-/m1/s1 |
InChI Key |
ILZDIASZHUIPSA-JJNLEZRASA-N |
Isomeric SMILES |
C#CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |
SMILES |
C#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Canonical SMILES |
C#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
2-Ethynyl Adenosine; 2 Ethynyl Adenosine; 2-Ethynyl-Adenosine; 2-Ethynyl-Ade |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




